molecular formula C13H11N3O4S2 B2847452 3-(Furan-2-yl)-5-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole CAS No. 1428349-97-6

3-(Furan-2-yl)-5-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2847452
CAS No.: 1428349-97-6
M. Wt: 337.37
InChI Key: DGWDQQWWVYCKSF-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-5-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a furan-2-yl group at position 3 and a thiophen-2-ylsulfonyl-functionalized azetidine moiety at position 3. The 1,2,4-oxadiazole scaffold is known for its electron-deficient aromatic character, enabling interactions with biological targets via hydrogen bonding and π-π stacking .

Properties

IUPAC Name

3-(furan-2-yl)-5-(1-thiophen-2-ylsulfonylazetidin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S2/c17-22(18,11-4-2-6-21-11)16-7-9(8-16)13-14-12(15-20-13)10-3-1-5-19-10/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWDQQWWVYCKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CS2)C3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(Furan-2-yl)-5-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a novel synthetic molecule that has garnered attention due to its potential biological activities. The oxadiazole ring is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C12H10N4O3S\text{C}_{12}\text{H}_{10}\text{N}_4\text{O}_3\text{S}

This structure includes a furan ring, an oxadiazole moiety, and a thiophene sulfonamide group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole ring exhibit a wide range of biological activities. The following sections summarize key findings regarding the biological activity of this compound.

Antimicrobial Activity

Numerous studies have demonstrated that oxadiazole derivatives possess significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds similar to the target molecule have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study indicated that derivatives with the oxadiazole scaffold displayed strong inhibition against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound's structure suggests potential antifungal properties. Research on related oxadiazole compounds has revealed activity against fungi such as Candida albicans .

Anti-inflammatory Properties

Compounds containing the oxadiazole ring are known for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting a mechanism for reducing inflammation .

Anticancer Potential

The anticancer activity of oxadiazole derivatives has been well-documented. These compounds have been reported to induce apoptosis in cancer cells through various pathways:

  • Mechanism of Action : The anticancer effects are often attributed to the ability to inhibit specific enzymes involved in cancer cell proliferation. For example, studies have shown that oxadiazole derivatives can inhibit topoisomerases and kinases involved in tumor growth .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Antitubercular Activity : A study investigated several 1,3,4-oxadiazole derivatives for their antitubercular properties. The most active compounds demonstrated significant inhibition of Mycobacterium tuberculosis, indicating the potential for further development in treating tuberculosis .
  • Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest strong interactions with key enzymes involved in disease pathways .

Data Table: Summary of Biological Activities

Biological ActivityRelated CompoundsMechanism
AntibacterialOxadiazole DerivativesInhibition of bacterial growth
AntifungalOxadiazole DerivativesDisruption of fungal cell walls
Anti-inflammatoryOxadiazole DerivativesInhibition of cytokine production
AnticancerOxadiazole DerivativesInduction of apoptosis in cancer cells

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Profiles of Heterocyclic Analogues

Compound Class Core Heterocycle Key Substituents Electronic Properties Planarity/Conformation Reference
Target Compound 1,2,4-oxadiazole Furan-2-yl, thiophen-2-ylsulfonyl Electron-withdrawing sulfonyl group Likely planar (furan-oxadiazole), steric hindrance from azetidine
1,3,4-Oxadiazole-2-thione 1,3,4-oxadiazole Aryl, alkyl Thione tautomer favored (ΔG = -9.6 kcal/mol in gas phase) Planar with perpendicular aryl groups
5-(Furan-2-yl)-4-amino-1,2,4-triazole 1,2,4-triazole Furan-2-yl, alkylthio Electron-rich (NH₂, thiol groups) Non-planar due to alkylthio substituents

Key Observations :

  • The target compound’s 1,2,4-oxadiazole core is more electron-deficient than 1,3,4-oxadiazole-2-thiones, which exhibit thione tautomerism and electron delocalization .

Table 2: Bioactivity and Toxicity Trends

Compound Class Bioactivity Toxicity (LD₅₀ or Class) Substituent Impact Reference
Target Compound Hypothesized: Antimicrobial, kinase inhibition Not reported Thiophen-sulfonyl may improve target selectivity
1,3,4-Oxadiazole-2-thiones Antibacterial, antitubercular (MIC: 2–8 µg/mL) Low (Class IV–V) Fluorophenyl groups enhance bioactivity
5-(Furan-2-yl)-1,2,4-triazoles Antifungal, antiviral LD₅₀: 250–500 mg/kg (Class IV) Alkylthio chains (e.g., heptylthio) increase toxicity

Key Observations :

  • The thiophen-2-ylsulfonyl group in the target compound may confer stronger receptor-binding affinity than alkylthio groups in triazoles, which are associated with higher toxicity .
  • Fluorinated aryl substituents (e.g., in 5-(3-fluorophenyl)-1,3,4-thiadiazoles) enhance bioactivity but are absent in the target compound .

Preparation Methods

Synthesis of Azetidine-3-carboxylic Acid Derivatives

The azetidine ring is constructed from commercially available 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (8 ). Protection of the amine as a tert-butoxycarbonyl (BOC) group enables selective functionalization:

  • Amidoxime Formation :

    • Reaction of nitrile 6 with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in ethanol/water (3:1) at 80°C for 4 hr yields amidoxime 7 (82% yield).
    • Conditions : 1.5 eq NH$$2$$OH·HCl, 2.0 eq NaHCO$$3$$, reflux.
  • Oxadiazole Cyclization :

    • Coupling of amidoxime 7 with BOC-protected azetidine-3-carboxylic acid 8 using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF at 25°C for 12 hr forms intermediate 9 .
    • Thermal cyclization at 120°C in toluene for 6 hr generates oxadiazole 10 (68% yield over two steps).
Step Reagent/Conditions Yield (%)
1 NH$$2$$OH·HCl, NaHCO$$3$$, EtOH/H$$_2$$O, 80°C 82
2 HATU, DIPEA, DMF, 25°C → Toluene, 120°C 68

Sulfonylation of Azetidine Nitrogen

Deprotection of BOC-group in 10 using 4M HCl in 1,4-dioxane yields azetidin-3-amine hydrochloride (11 ), which undergoes sulfonylation with thiophene-2-sulfonyl chloride:

  • Reaction Setup :

    • 11 (1.0 eq) dissolved in anhydrous DCM at 0°C.
    • Thiophene-2-sulfonyl chloride (1.2 eq) added dropwise with DIPEA (3.0 eq).
    • Stirred at 25°C for 8 hr.
  • Workup :

    • Quenched with ice-cold water, extracted with DCM (3×), dried over Na$$2$$SO$$4$$.
    • Purified via silica gel chromatography (hexane/EtOAc 7:3) to yield target compound (74% yield).

Critical Parameters :

  • Excess sulfonyl chloride prevents dimerization of azetidine.
  • DIPEA neutralizes HCl byproduct, driving reaction completion.

Optimization of Reaction Conditions

Alternative Coupling Agents for Oxadiazole Formation

Comparative evaluation of coupling agents for amidoxime activation:

Coupling Agent Solvent Temp (°C) Yield (%)
HATU DMF 25 68
EDCI/HOBt DCM 25 52
DCC THF 40 45

HATU in DMF provides superior yields due to enhanced activation of carboxylate intermediates.

Solvent Effects on Sulfonylation

Screening polar aprotic solvents for sulfonylation efficiency:

Solvent Reaction Time (hr) Yield (%)
DCM 8 74
DMF 6 68
THF 10 61
Acetone 12 57

DCM balances solubility and reaction rate without promoting side reactions.

Analytical Characterization

Spectral Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.85 (d, *J* = 3.2 Hz, 1H, thiophene H-5), 7.45 (d, *J* = 5.1 Hz, 1H, thiophene H-3), 7.32 (dd, *J* = 1.8, 3.6 Hz, 1H, furan H-5), 6.78–6.82 (m, 2H, furan H-3, H-4), 4.45–4.52 (m, 2H, azetidine CH$$2$$), 3.95–4.02 (m, 2H, azetidine CH$$_2$$), 3.34–3.41 (m, 1H, azetidine CH).
  • HRMS (ESI+) : m/z calcd for C$${15}$$H$${12}$$N$$3$$O$$4$$S$$_2$$ [M+H]$$^+$$ 370.0321, found 370.0325.

Purity Assessment

HPLC analysis (C18 column, MeCN/H$$2$$O 70:30, 1 mL/min): 99.2% purity, *t$$R$$* = 6.74 min.

Q & A

Q. What synthetic protocols are recommended for optimizing the purity and yield of 3-(Furan-2-yl)-5-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole?

To optimize synthesis, use reflux conditions in solvents like ethanol or dioxane with heating (70–90°C) for 4–6 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol ensures high purity (>95%). Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Combine nuclear magnetic resonance (NMR) for proton/carbon environments (e.g., δ 7.2–7.8 ppm for aromatic protons), infrared (IR) spectroscopy for functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion verification. Cross-validate with computational methods like density functional theory (DFT) for optimized geometries .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Use cytotoxicity assays (MTT or SRB against cancer cell lines), antimicrobial disk diffusion (for bacterial/fungal strains), and antioxidant DPPH radical scavenging. Structural analogs with furan, thiophene, and oxadiazole moieties show activity in these assays, suggesting similar screening frameworks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of heterocyclic substituents?

Systematically modify substituents (e.g., thiophene sulfonyl vs. phenyl sulfonyl) and evaluate changes in bioactivity. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like kinases or microbial enzymes. Compare experimental IC₅₀ values with computational predictions to identify critical functional groups .

Q. How to resolve contradictions between theoretical and experimental degradation data?

Conduct forced degradation studies (acid/base hydrolysis, thermal stress) and analyze products via LC-MS. Use mass balance calculations (degradants + parent compound = 100%) to validate stability profiles. For discrepancies, consider matrix effects or unaccounted impurities .

Q. What reaction mechanisms govern the formation of the oxadiazole core in this compound?

The oxadiazole ring forms via cyclization of acylimidamide intermediates under dehydrating conditions. Monitor intermediates using FT-IR (loss of -NH₂ peaks) and confirm via trapping experiments. Solvent polarity (e.g., DMF vs. THF) influences reaction kinetics and byproduct formation .

Q. How do solvent choice and reaction temperature impact synthetic outcomes?

Polar aprotic solvents (e.g., DMF) enhance cyclization rates but may increase side reactions. Elevated temperatures (>100°C) accelerate ring closure but risk decomposition. Optimize using a Design of Experiments (DoE) approach, varying solvent polarity and temperature to maximize yield .

Q. Can DFT calculations improve structural characterization accuracy?

Yes. Compare experimental NMR/IR data with DFT-optimized structures (e.g., B3LYP/6-311+G(d,p) basis set). For example, sulfur-oxygen bond lengths in the sulfonyl group should align with DFT-predicted values (±0.02 Å). This integration reduces ambiguity in stereochemical assignments .

Q. What analytical strategies identify degradation pathways under physiological conditions?

Incubate the compound in simulated gastric fluid (pH 2.0) and blood plasma (pH 7.4) at 37°C. Analyze time-dependent degradation via HPLC-MS/MS. Major pathways may include sulfonyl group hydrolysis or furan ring oxidation. Stabilize labile groups via prodrug strategies .

Q. How do synergistic effects of heterocyclic moieties enhance biological activity?

The furan ring improves lipophilicity for membrane penetration, while the sulfonyl-azetidine group enhances hydrogen bonding with targets. Molecular dynamics simulations reveal that the oxadiazole-thiophene linkage stabilizes π-π stacking in enzyme active sites. Test synergy by synthesizing analogs lacking individual rings .

Q. Notes

  • Avoid commercial sources (e.g., BenchChem) per reliability guidelines.
  • For SAR studies, prioritize peer-reviewed pharmacological data from journals like European Journal of Medicinal Chemistry .
  • Always cross-validate computational predictions with experimental assays to minimize bias.

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